molecular formula C19H34N4O10 B1676867 Adjuvant Peptide CAS No. 53678-77-6

Adjuvant Peptide

Número de catálogo B1676867
Número CAS: 53678-77-6
Peso molecular: 492.5 g/mol
Clave InChI: GYMIBVRTTGCORU-AKPIEYTOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Adjuvants are compounds or chemicals that can be added to immunizing peptides to promote and stimulate the immune response . They enhance the immunogenicity of weaker antigens, reduce the antigen amount needed for a successful immunisation, and improve the immune response in elderly and immunocompromised vaccinees . The most commonly described adjuvant classes are gel-type, microbial, oil-emulsion and emulsifier-based, particulate, synthetic, and cytokines .


Synthesis Analysis

Peptide antigens can be coupled with poly-hydrophobic amino acid sequences serving as self-adjuvanting moieties using solid-phase synthesis, producing fully defined single molecular entities . These molecules self-assemble into distinct nanoparticles and chain-like aggregates under aqueous conditions .


Molecular Structure Analysis

The molecular structure of adjuvants is complex and varies depending on the type of adjuvant. For instance, the adjuvant Alhydroxiquim-II comprises a small molecule attached in a unique way to Alhydrogel, a substance frequently called alum that is the most commonly used adjuvant in vaccines for people .


Chemical Reactions Analysis

The chemical reactions involved in the action of adjuvants are complex and multifaceted. For instance, the adjuvant Alhydroxiquim-II travels to lymph nodes, where the small molecule detaches from alum and activates two cellular receptors .

Aplicaciones Científicas De Investigación

Vaccine Enhancement

Adjuvants are vaccine components that enhance the magnitude, breadth, and durability of the immune response . Adjuvant peptides have been used in vaccines against diseases like hepatitis B, diphtheria, tetanus, pertussis, and human papilloma virus . They stimulate and enhance the immune response, making vaccines more effective .

Cancer Treatment

Peptide therapeutics, including adjuvant peptides, play a significant role in cancer treatment . Anticancer peptides (ACPs) can be used directly as cytotoxic agents or can act as carriers of chemotherapeutic agents and radionuclides by specifically targeting cancer cells . More than 60 natural and synthetic cationic peptides are approved for the treatment of cancer and other diseases .

Peptide-Drug Conjugates

Modified peptides have been developed as carriers for drugs, vaccines, and peptide–drug conjugates . These conjugates have been evaluated in various phases of clinical trials for the treatment of different types of solid and leukemia cancer .

Antibiotic Drug Development

The synthesis and applications of peptides are gaining popularity in the area of antibiotic drug development . Adjuvant peptides can enhance the effectiveness of these drugs .

Epitope Mapping

Peptides are also used in epitope mapping, a process that identifies the binding sites of antibodies on antigens . Adjuvant peptides can enhance the immune response, making this process more accurate .

Production of Antibodies

Peptides are used in the production of antibodies . Adjuvant peptides can enhance the immune response, leading to the production of more effective antibodies .

Vaccine Design

Adjuvants are essential components in many human vaccines, improving their efficacy by enhancing, modulating, and prolonging the immune response . Adjuvant peptides play a crucial role in the design of these vaccines .

Systems Vaccinology

Systems vaccinology approaches probe the molecular networks induced by adjuvants in humans, illuminating potential mechanisms of action . Adjuvant peptides are key components in these studies .

Safety And Hazards

The safety and hazards of adjuvant peptides are a critical aspect of their use. Adjuvants can cause adverse clinical events, including fatality/severe morbidity, anaphylaxis, neutralization of endogenous protein with non-redundant function, immune complex-mediated disease, and diminished efficacy of highly effective therapeutics .

Direcciones Futuras

The development of adjuvants has been an empirical process. Efforts to develop a new design and evaluation system for novel adjuvants are not only desirable but also necessary . Moreover, composite adjuvants that contain two or more types of adjuvants to synergistically enhance the immune response are important for adjuvant and vaccine design .

Propiedades

IUPAC Name

(4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8+,10+,11+,13+,14+,15+,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOQXXWZTUDTEL-QAQREVAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylmuramyl-L-alanyl-D-isoglutamine

CAS RN

53678-77-6
Record name N2-[N-(N-acetylmuramoyl)-L-alanyl]-D-α-glutamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.343
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adjuvant Peptide
Reactant of Route 2
Adjuvant Peptide
Reactant of Route 3
Adjuvant Peptide
Reactant of Route 4
Reactant of Route 4
Adjuvant Peptide
Reactant of Route 5
Adjuvant Peptide
Reactant of Route 6
Adjuvant Peptide

Q & A

Q1: What are adjuvant peptides?

A1: Adjuvant peptides are short amino acid sequences that, when combined with antigens, enhance the immune response against those antigens. [, , ] They are not inherently immunogenic themselves but work by activating various components of the immune system.

Q2: How do adjuvant peptides enhance immune responses?

A2: Adjuvant peptides work through several mechanisms:

  • Increased antigen presentation: They can enhance the uptake and presentation of antigens by antigen-presenting cells (APCs), such as dendritic cells and macrophages. [, , ] This is crucial for activating T cells, key players in the adaptive immune response.
  • Stimulation of innate immunity: Many adjuvant peptides activate components of the innate immune system, such as Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines and chemokines. [, , ] This creates an inflammatory environment that promotes a stronger adaptive immune response.
  • Promoting T cell differentiation: Some adjuvant peptides can influence the differentiation of naive T cells into specific subtypes, such as T helper 1 (Th1) or Th2 cells, skewing the immune response towards a desired outcome. [, ]

Q3: What are some examples of adjuvant peptides and their applications?

A3: Here are some notable examples:

  • Muramyl dipeptide (MDP): Derived from bacterial cell walls, MDP is a potent activator of the innate immune system, particularly through TLR2. [, , ] It has been investigated for its potential as a vaccine adjuvant and in cancer immunotherapy.
  • FK-13: A core peptide derived from antimicrobial peptides, FK-13 has been shown to possess adjuvant properties and was used to develop a fusion peptide (FK-33) with tumor antigen epitopes. [] This fusion peptide, delivered using nanoparticles, demonstrated antitumor efficacy in mice by enhancing antigen presentation and inducing tumor-specific CD8+ T cell responses.
  • C5 peptide: Derived from the CFP-10 protein of Mycobacterium tuberculosis, the C5 peptide is a TLR2 agonist. It has been incorporated into an mRNA vaccine candidate, SelmRp25-C5, against tuberculosis. [] This self-adjuvanted vaccine showed promising results in mice, including reduced bacterial burden and increased antigen-specific T cell responses.

Q4: How are adjuvant peptides delivered in vaccines?

A4: Delivery methods for adjuvant peptides are crucial for their effectiveness and can influence the type and strength of the immune response. Common strategies include:

  • Direct mixing with antigens: This simple approach involves mixing the adjuvant peptide with the target antigen before administration. []
  • Encapsulation in nanoparticles: Incorporating adjuvant peptides into nanoparticles, such as liposomes or polymeric nanoparticles, can improve their stability, target them to specific cells like APCs, and enhance their uptake and processing. [, , , ]
  • Chemical conjugation: Covalently linking adjuvant peptides to antigens can enhance their co-delivery to APCs and improve the overall immune response. [, , , ]
  • Self-assembling peptide nanofibers: Some adjuvant peptides can self-assemble into nanofibers, forming a depot for sustained antigen release and enhancing immune cell infiltration. [, ]

Q5: What are the advantages of using adjuvant peptides in vaccines?

A5: Adjuvant peptides offer several potential benefits:

  • Enhanced immunogenicity: They can significantly boost immune responses to weak antigens, making vaccines more effective. [, , ]
  • Improved safety profiles: Compared to some traditional adjuvants, peptide adjuvants often exhibit reduced toxicity and fewer side effects. [, , ]
  • Flexibility and specificity: They can be tailored to target specific immune cells or pathways, allowing for fine-tuning of the desired immune response. [, , ]

Q6: What are the challenges and future directions in adjuvant peptide research?

A6: Despite their potential, challenges remain in developing effective and clinically viable adjuvant peptide-based vaccines:

  • Understanding structure-activity relationships: Further research is needed to fully understand how the structure of adjuvant peptides influences their activity, potency, and selectivity. [, ]
  • Predicting and mitigating potential toxicity: While generally considered safer than some traditional adjuvants, it's essential to thoroughly evaluate the safety and potential long-term effects of adjuvant peptides. [, ]

Q7: What is the role of computational chemistry in adjuvant peptide research?

A7: Computational chemistry plays a vital role in:

  • Epitope prediction: Identifying promising peptide sequences with high binding affinities to MHC molecules for improved antigen presentation. [, ]
  • Structure-activity relationship (SAR) studies: Analyzing how modifications to the peptide's structure affect its interactions with immune receptors and its overall adjuvanticity. [, ]
  • Designing novel adjuvants: Developing new and improved adjuvant peptides with enhanced potency, specificity, and safety profiles. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.